molecular formula C15H20O4 B12785442 penifulvin A CAS No. 881880-42-8

penifulvin A

Cat. No.: B12785442
CAS No.: 881880-42-8
M. Wt: 264.32 g/mol
InChI Key: NGAMYGLHRNCUQC-AWPZLMCQSA-N
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Description

Penifulvin A is a fungal natural product known for its potent insecticidal properties. It is a sesquiterpene that features a unique [5.5.5.6] dioxafenestrane ring structure. This compound has garnered significant attention due to its effectiveness against pests like the fall armyworm (Spodoptera frugiperda), making it a promising candidate for developing new bioinsecticides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The chemical synthesis of penifulvin A has been achieved through a concise pathway involving only three enzymes. The process begins with a sesquiterpene cyclase (PeniA) that generates the angular triquinane scaffold silphinene. This is followed by a series of oxidation reactions catalyzed by a cytochrome P450 (PeniB) and a flavin-dependent monooxygenase (PeniC), transforming silphinene into this compound. These reactions include the oxidation of the C15 methyl group to a carboxylate moiety, oxidative coupling of the C15 carboxylate and the C1-C2 olefin to form a γ-lactone, and Baeyer-Villiger oxidation to form a δ-lactone .

Industrial Production Methods

Industrial production of this compound involves heterologous expression of its biosynthetic pathway in model organisms like Aspergillus nidulans. This method allows for efficient production of the compound by optimizing the expression of the necessary enzymes and utilizing promoter optimization strategies .

Chemical Reactions Analysis

Types of Reactions

Penifulvin A undergoes several types of chemical reactions, including:

    Oxidation: The transformation of silphinene to this compound involves multiple oxidation steps.

    Cyclization: The formation of the angular triquinane scaffold from farnesyl pyrophosphate.

    Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester or lactone.

Common Reagents and Conditions

    Cytochrome P450 (PeniB): Catalyzes oxidation reactions.

    Flavin-dependent monooxygenase (PeniC): Involved in further oxidation steps.

    Sesquiterpene cyclase (PeniA): Facilitates the cyclization process

Major Products

The major product of these reactions is this compound, characterized by its [5.5.5.6] dioxafenestrane ring structure .

Scientific Research Applications

Penifulvin A has a wide range of scientific research applications:

Mechanism of Action

Penifulvin A exerts its insecticidal effects by targeting specific molecular pathways in pests. The compound disrupts the normal functioning of the pest’s cells, leading to their death. The exact molecular targets and pathways involved are still under investigation, but it is known that the compound’s unique structure plays a crucial role in its bioactivity .

Comparison with Similar Compounds

Penifulvin A is unique due to its [5.5.5.6] dioxafenestrane ring structure, which is not commonly found in other natural products. Similar compounds include other sesquiterpenes with insecticidal properties, such as silphinene derivatives. this compound stands out due to its high potency and specificity against pests like the fall armyworm .

Properties

CAS No.

881880-42-8

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

(1R,4S,8R,11S,14S)-8,10,10-trimethyl-3,5-dioxatetracyclo[6.5.1.04,14.011,14]tetradecane-2,6-dione

InChI

InChI=1S/C15H20O4/c1-13(2)7-14(3)6-10(16)18-12-15(14)8(11(17)19-12)4-5-9(13)15/h8-9,12H,4-7H2,1-3H3/t8-,9-,12-,14-,15-/m0/s1

InChI Key

NGAMYGLHRNCUQC-AWPZLMCQSA-N

Isomeric SMILES

C[C@@]12CC(=O)O[C@@H]3[C@@]14[C@@H](CC[C@H]4C(C2)(C)C)C(=O)O3

Canonical SMILES

CC1(CC2(CC(=O)OC3C24C1CCC4C(=O)O3)C)C

Origin of Product

United States

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